![molecular formula C24H29N5O3 B608740 LY3200882 CAS No. 1898283-02-7](/img/structure/B608740.png)
LY3200882
説明
The compound “2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol” is a urea compound which is an agonist of orexin receptors . Orexin receptors are involved in the potential treatment or prevention of neurological and psychiatric disorders and diseases .
Synthesis Analysis
The synthesis of this compound involves several intermediates. For instance, one of the intermediates, “8-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine”, is synthesized by dissolving “6-bromo-8-methoxyimidazo[1,2-a]pyrazine” and “4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane)” in dioxane .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a cyclopropyl group, a tetrahydro-2H-pyran-4-yl group, a pyrazol-4-yl group, and a pyridin-2-yl group .科学的研究の応用
がん治療
LY3200882は、進行がんの治療に有望であることが示されています。 これは、新規で選択的な次世代のトランスフォーミング成長因子β(TGFβ)受容体タイプ1の低分子阻害剤です {svg_1}. 前臨床データで有望な結果が示されており、進行がんの患者に対する単剤療法または他の抗がん剤との併用療法における安全性、忍容性、推奨されるフェーズII用量(RP2D)、薬物動態、薬力学、および予備的な抗腫瘍活性を評価するために検討されています {svg_2}.
グレード4グリオーマの治療
This compoundは、グレード4グリオーマの治療に潜在的な有効性を示しています。 グレード4グリオーマの患者4例において、this compound単剤療法で持続的な神経腫瘍学における改訂評価(RANO)による部分奏効(PR)が得られました {svg_3}.
固形腫瘍における併用療法
This compoundは、進行固形腫瘍の患者においてPD-L1阻害剤であるLY3300054との併用療法で研究されています {svg_4}.
膵臓がんの治療
治療未経験の進行膵臓がん患者において、this compound、ゲムシタビン、およびナブ-パクリタキセルの併用療法で、12例の患者のうち6例が固形腫瘍に対する奏効評価基準(RECIST)v1.1によるPRを達成し、12例の患者のうち3例に病状安定が認められ、併用療法全体の病状コントロール率は75%でした {svg_5}.
頭頸部扁平上皮がん(HNSCC)の治療
This compoundは、治療未経験のHNSCC患者においてシスプラチンと放射線療法との併用療法で研究されています {svg_6}.
大腸がんの治療
5-FUまたはカペシタビン抵抗性CRC患者の2次治療において、this compound/カペシタビン併用療法の推奨されるフェーズ2用量(RP2D)を特定するために研究が設計されています {svg_7}.
作用機序
- TGFβRI plays a critical role in cancer by modulating tumor cells, the tumor microenvironment, and immune responses .
- It potently inhibits TGFβ-mediated SMAD phosphorylation in vitro (both in tumor and immune cells) and in vivo (subcutaneous tumors) in a dose-dependent manner .
- This compound shows promising anti-tumor activity:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
将来の方向性
特性
IUPAC Name |
2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPFMWIDAKQFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1898283-02-7 | |
Record name | LY-3200882 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898283027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-3200882 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16064 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-3200882 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19HY34R6UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。